2-甲基-4'-(三氟甲基)联苯-4-碳腈

描述

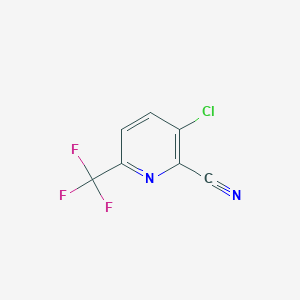

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile, also known as 2-MFTB, is an organic compound that has been studied extensively due to its potential applications in the fields of organic chemistry and materials science. 2-MFTB is a colorless liquid with a melting point of -30.3 °C and a boiling point of 147.3 °C. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone. 2-MFTB has a wide range of applications, including as an intermediate in organic synthesis, as a reagent for the synthesis of polymers and polymers-based materials, and as an additive for lubricants and greases.

科学研究应用

Agrochemical Industry

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile: and its derivatives are extensively used in the agrochemical industry. The trifluoromethyl group is a common moiety in pesticides due to its ability to enhance the biological activity of compounds. This compound can serve as an intermediate in the synthesis of novel pesticides that offer improved efficacy and reduced environmental impact .

Pharmaceutical Development

In pharmaceutical research, this compound’s derivatives are valuable for creating new drugs. The trifluoromethyl group can significantly alter a molecule’s metabolic stability and bioavailability, making it a key structural motif in active pharmaceutical ingredients .

Material Science

The electron-withdrawing effect of the trifluoromethyl group can influence the electronic properties of materials. This compound could be used to synthesize polymers with specific characteristics, such as increased transparency or altered electrical conductivity .

Synthesis of Liquid Crystals

Due to its rigid and planar structure, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can be utilized in the synthesis of liquid crystals. These materials are crucial for display technologies, including LCD screens for various electronic devices.

Veterinary Medicine

Similar to its applications in human medicine, this compound’s derivatives can be used to develop veterinary drugs. The incorporation of the trifluoromethyl group can lead to veterinary products with enhanced therapeutic properties .

Hypolipidemic Agent Research

Derivatives of this compound have been tested as hypolipidemic agents in animal species. They have shown potential in reducing serum cholesterol and triglyceride levels, which could be beneficial in therapies for hyperlipidemia .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to construct complex molecules for various chemical studies, including the development of new synthetic methodologies .

Fluorine Chemistry

The compound is significant in the field of fluorine chemistry, where the introduction of fluorine atoms into organic molecules is a key area of research. The unique properties of fluorine-containing compounds make them valuable for a wide range of applications, from medicinal chemistry to materials science .

作用机制

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.

属性

IUPAC Name |

3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRUIEVESWEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)